4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
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Overview
Description
The compound “4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine” is a derivative of piperazine . Piperazine derivatives have been studied extensively due to their potential therapeutic applications . They have been used as ingredients in “Party pills” and are known to have stimulant effects .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a piperazine ring substituted with a methoxyphenyl group . The exact structure would depend on the specific synthesis process used.Safety and Hazards
Future Directions
The future research directions for this compound could involve further exploration of its potential therapeutic applications. For instance, it could be studied for its potential as a ligand for Alpha1-Adrenergic Receptor . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process.
Mechanism of Action
Target of Action
The primary targets of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine are the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, which are known to be targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine
Biochemical Pathways
It is known that α1-ars are associated with numerous neurodegenerative and psychiatric conditions , suggesting that the compound may influence these pathways.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been studied . The compound showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds .
Result of Action
Given its interaction with α1-ars, it can be inferred that the compound may have effects on the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Analysis
Biochemical Properties
The compound 4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The nature of these interactions involves the compound showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Cellular Effects
The effects of this compound on cells are largely determined by its interactions with alpha1-adrenergic receptors . These receptors play a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with alpha1-adrenergic receptors . The compound’s effects at the molecular level include potential enzyme inhibition or activation and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Metabolic Pathways
The compound is known to interact with alpha1-adrenergic receptors, which could potentially influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2,5,6-trimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13-14(2)19-15(3)20-18(13)22-11-9-21(10-12-22)16-7-5-6-8-17(16)23-4/h5-8H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPADZTRQAPTXPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=CC=CC=C3OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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